molecular formula C18H22N2O4S B4191720 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate

Cat. No.: B4191720
M. Wt: 362.4 g/mol
InChI Key: ZQQDXDSAERLZIX-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a carbamate group, and multiple methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isocyanate with 1-methyl-2-aminoethanol in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-4-8-16(9-5-13)20-18(21)24-15(3)12-19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDXDSAERLZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)CNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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